molecular formula C16H10Cl2N2O4 B4968749 (5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4968749
M. Wt: 365.2 g/mol
InChI Key: CKRGQCVSRAIKTA-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a diazinane trione moiety

Properties

IUPAC Name

(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c1-20-15(22)11(14(21)19-16(20)23)7-9-3-5-13(24-9)10-4-2-8(17)6-12(10)18/h2-7H,1H3,(H,19,21,23)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRGQCVSRAIKTA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Dichlorophenyl Group: The furan ring is then substituted with a 2,4-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Formation of the Diazinane Trione Moiety: The final step involves the formation of the diazinane trione moiety through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with specific catalysts and solvents can enhance the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.

    Substitution: Nucleophiles such as amines, thiols, and halides under controlled temperatures and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific signaling pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in oxidative stress responses, thereby reducing cellular damage .

Comparison with Similar Compounds

    2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar chemical reactivity.

    Furan-based compounds: Compounds with a furan ring structure, such as furfural and furan-2-carboxylic acid, have comparable chemical properties.

    Diazinane trione derivatives: These compounds contain the diazinane trione moiety and are studied for their unique chemical and biological activities.

Uniqueness: The uniqueness of (5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.